Bosentan is a synthetic compound that acts as a dual endothelin receptor antagonist []. It is a member of the class of drugs known as endothelin receptor antagonists (ERAs) []. ERAs block the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, thereby inhibiting the biological effects of ET-1 []. Bosentan's role in scientific research is primarily in the investigation of the endothelin system and its implications in various physiological and pathological processes [].
Bosentan is synthesized through various chemical processes, primarily involving the coupling of specific organic compounds. It belongs to the class of drugs known as endothelin receptor antagonists, which are crucial in managing conditions characterized by excessive vasoconstriction.
The synthesis of Bosentan has evolved over time, with several methods reported in scientific literature. A notable process involves the coupling of a pyrimidine derivative with a sulfonamide derivative, which can be conducted using various catalysts and solvents to enhance yield and purity.
Bosentan's molecular formula is , with a molecular weight of 489.61 g/mol. The structure features two aromatic rings connected by a bipyrimidine moiety, along with a sulfonamide group that plays a critical role in its biological activity.
Bosentan undergoes several chemical reactions during its synthesis:
Bosentan functions by antagonizing both endothelin-A and endothelin-B receptors, which are involved in vasoconstriction and cellular proliferation. By blocking these receptors, Bosentan leads to:
Studies indicate that Bosentan effectively lowers pulmonary artery pressure and improves exercise capacity in affected patients .
Thermal analysis shows that Bosentan has specific melting points indicating its purity levels, while spectroscopic methods (like NMR and IR) confirm its structural integrity .
Bosentan is primarily used in clinical settings for:
Its effectiveness in managing pulmonary arterial hypertension has made it a significant subject of research in cardiovascular pharmacology, contributing to ongoing studies aimed at understanding endothelin's role in various pathophysiological conditions .
Bosentan (C₂₇H₂₉N₅O₆S) is a sulfonamide-based non-peptide dual endothelin receptor antagonist. Its molecular structure features a bipyrimidine core and hydrophilic side chains, enabling competitive binding to both endothelin receptor subtypes (ETA and ETB). The drug exhibits ~20-fold higher affinity for ETA receptors (IC₅₀ = 4.7 nM) compared to ETB receptors (IC₅₀ = 95 nM), attributed to steric complementarity with ETA's hydrophobic binding pocket [2] [6]. This selective antagonism disrupts endothelin-1 (ET-1) signaling—a peptide elevated 10-fold in pulmonary arterial hypertension (PAH) patients that drives vasoconstriction and vascular remodeling [6].
The drug's efficacy stems from its balanced inhibition profile:
Receptor Subtype | IC₅₀ (nM) | Primary Cellular Localization | Functional Consequence of Blockade |
---|---|---|---|
ETA | 4.7 | Vascular smooth muscle | Inhibition of vasoconstriction and SMC proliferation |
ETB | 95 | Vascular endothelium | Partial inhibition of ET-1 clearance; reduced nitric oxide/prostacyclin release |
Bosentan functions as a competitive antagonist, displacing ET-1 from its G protein-coupled receptors. This prevents:
Bosentan inhibits ET-1-driven hyperplasia in pulmonary arterioles by:
In PAH associated with systemic sclerosis, bosentan demonstrates extravascular antifibrotic activity:
Pathway Targeted | Key Molecular Effectors | Biological Outcome |
---|---|---|
ET-1/ETA axis | Ca²⁺/calmodulin, NFAT | Reduced SMC hypertrophy |
ROS signaling | NOX4, p22ᵖʰᵒˣ | Decreased oxidative stress |
Extracellular matrix | MMP-9, TIMP-1, collagen I/III | Inhibition of fibrosis |
Bosentan undergoes hepatic biotransformation primarily via:
Metabolic Competition and Induction:1. Bosentan acts as a substrate and inducer of CYP enzymes:- Acute phase: Competes with other CYP2C9/3A4 substrates (e.g., warfarin)- Chronic phase: Upregulates enzyme expression via pregnane X receptor (PXR) activation (EC₅₀ = 19.9 μM) [1] [8]2. Genetic polymorphisms in CYP2C9 significantly impact clearance:- CYP2C92 allele (rs1799853) reduces metabolism by 70% → 3.5× higher hepatotoxicity risk (OR 3.5, 95% CI 1.01-11.8) [5] [7]- CYP2C93 (rs1057910) decreases catalytic activity by 90% [4]
Table 3: Pharmacokinetic Parameters of Bosentan Metabolism
Metabolic Parameter | CYP2C9 | CYP3A4 |
---|---|---|
Primary Metabolite | Ro 48-5033 | Ro 47-8634 |
Contribution to Clearance | 60% | 40% |
Enzyme Induction EC₅₀ | 22.4 μM | 18.7 μM |
Impact of Genetic Variants | 2/3: >80% reduced activity | Minimal clinical significance |
Figure 1: Metabolic Pathway of Bosentan
Bosentan → (CYP2C9) → Ro 48-5033 (active) → Further glucuronidation Bosentan → (CYP3A4) → Ro 47-8634 → Ro 64-1056 (inactive)
The dual metabolic pathway creates complex drug-drug interactions: Rifampicin (PXR agonist) enhances CYP induction, while cyclosporine (OATP inhibitor) reduces hepatic uptake, increasing bosentan AUC by 30-fold [3] [8].
Compound Nomenclature
Table 4: Chemical Identifiers for Bosentan
Identifier Type | Designation |
---|---|
IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide |
CAS Registry | 147536-97-8 (anhydrous); 157212-55-0 (hydrate) |
DrugBank ID | DB00559 |
Synonyms | Bosentan hydrate; Tracleer; Ro 47-0203 |
Molecular Formula | C₂₇H₂₉N₅O₆S (anhydrous); C₂₇H₂₉N₅O₆S·H₂O (hydrate) |
SMILES Notation | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)OCCO)OC3=CC=CC=C3OC)NC4=NC=CC=N4 |
Note: Data consolidated from DrugBank [2] and KEGG DRUG [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7